5-phenyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide
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Overview
Description
5-phenyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Mechanism of Action
Target of Action
Similar compounds have been known to targettyrosine kinases , which play a crucial role in the regulation of cell functions such as growth, differentiation, metabolism, and apoptosis.
Mode of Action
It’s known that similar compounds interact with their targets through numeroushydrogen bonds , hydrophobic C–H…π and π…π interactions . These interactions can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Compounds with similar structures have been shown to have a broad range of biological properties, affecting various pathways related toantibacterial , antimycobacterial , anti-inflammatory , antitumor , antidiabetic , anti-allergic , antipyretic , antiviral , antioxidant , anti-amoebic , antihelmintic , antifungal and ulcerogenic activities .
Pharmacokinetics
Similar compounds have been evaluated for their cytotoxicity onHEK-293 (human embryonic kidney) cells , indicating that these compounds are non-toxic to human cells . This suggests that the compound could have favorable bioavailability and pharmacokinetic properties.
Result of Action
Similar compounds have shown significant activity againstMycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM . This suggests that the compound could have potent antimicrobial effects.
Biochemical Analysis
Biochemical Properties
, which plays a crucial role in regulating cell division and survival. This suggests that the compound may interact with enzymes and proteins involved in these cellular processes .
Cellular Effects
Given its interaction with the B-raf protein, it may influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s known to target the protein serine/threonine-protein kinase B-raf , suggesting that it may exert its effects at the molecular level through binding interactions with this protein, potentially leading to enzyme inhibition or activation and changes in gene expression .
Metabolic Pathways
Given its interaction with the B-raf protein, it may be involved in pathways related to cell division and survival .
Preparation Methods
The synthesis of 5-phenyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route often includes the formation of the isoxazole ring, followed by the introduction of the piperidine and pyridine moieties. Reaction conditions may involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may scale up these reactions using continuous flow processes and optimized reaction conditions to achieve efficient and cost-effective synthesis.
Chemical Reactions Analysis
5-phenyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound may exhibit biological activity, making it a candidate for studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its structural features, it may be investigated for potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Comparison with Similar Compounds
When compared to similar compounds, 5-phenyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds may include:
Isoxazole derivatives: These compounds share the isoxazole ring but differ in the substituents attached to the ring.
Piperidine derivatives: Compounds with the piperidine ring structure, which may have different substituents and functional groups.
Pyridine derivatives: Molecules containing the pyridine ring, with variations in the attached functional groups. The uniqueness of this compound lies in its specific arrangement of these functional groups, which can lead to distinct chemical and biological properties.
Properties
IUPAC Name |
5-phenyl-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c26-21(19-13-20(27-24-19)17-5-2-1-3-6-17)23-14-16-8-11-25(12-9-16)18-7-4-10-22-15-18/h1-7,10,13,15-16H,8-9,11-12,14H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRWBXPTNQCXHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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